Foreword: The Strategic Importance of a C4 Chiral Synthon
Foreword: The Strategic Importance of a C4 Chiral Synthon
An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-3-Hydroxydihydrofuran-2(3H)-one
In the landscape of modern synthetic and medicinal chemistry, the pursuit of enantiomerically pure molecules is paramount. The biological activity of a drug is often confined to a single stereoisomer, rendering the other inert or, in some cases, deleterious. This reality places immense value on chiral building blocks—versatile, stereochemically defined starting materials that serve as foundational scaffolds for complex molecular architectures. Among these, (R)-3-Hydroxydihydrofuran-2(3H)-one, a member of the chiral γ-butyrolactone family, has emerged as a synthon of exceptional strategic importance. Its densely functionalized five-membered ring, featuring a lactone, a secondary alcohol, and a defined stereocenter, offers a powerful entry point for the asymmetric synthesis of numerous high-value active pharmaceutical ingredients (APIs). This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of this pivotal molecule, moving beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application.
Molecular Structure and Physicochemical Profile
(R)-3-Hydroxydihydrofuran-2(3H)-one, also known as (R)-3-hydroxy-γ-butyrolactone ((R)-3-HGB), possesses a deceptively simple structure that belies its synthetic utility. The molecule's properties are a direct consequence of its constituent functional groups and their spatial arrangement.
IUPAC Name: (4R)-4-hydroxyoxolan-2-one[1] Synonyms: (R)-(+)-β-Hydroxy-γ-butyrolactone, (R)-3-Hydroxy-γ-butyrolactone[2] CAS Number: 58081-05-3[2]
The core structure consists of a five-membered tetrahydrofuran ring with a carbonyl group at the 2-position, forming a γ-lactone. A hydroxyl group is situated at the 3-position (also referred to as the α-position relative to the carbonyl or the β-position relative to the ring oxygen), which is a stereogenic center. The "(R)" designation specifies the absolute configuration at this carbon, a critical feature dictating its utility in stereoselective synthesis.
Physicochemical Data
The physical properties of (R)-3-HGB make it amenable to a variety of standard laboratory manipulations. Its liquid state at room temperature and miscibility with common organic solvents facilitate its use in solution-phase chemistry.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [2] |
| Molecular Weight | 102.09 g/mol | [2] |
| Appearance | Pale yellow liquid | [2] |
| Boiling Point | 98-100 °C (at 0.3 mm Hg) | [3] |
| Density | ~1.24 g/cm³ | [2] |
| Refractive Index | ~1.4655 | [2] |
| Solubility | Miscible with ethanol and chloroform. | [2] |
| Storage | Inert atmosphere, 2-8°C. | [2] |
Synthesis of Enantiopure (R)-3-Hydroxydihydrofuran-2(3H)-one
The economic and scalable synthesis of enantiomerically pure (R)-3-HGB is a cornerstone of its industrial application. Methodologies have evolved from classical chemical reductions to sophisticated biocatalytic processes, each with distinct advantages in terms of cost, scalability, and stereochemical fidelity.
Chemical Synthesis from the Chiral Pool: The D-Malic Acid Route
The most established chemical route leverages the naturally available chiral pool, specifically D-malic acid, which is the enantiomeric counterpart to the more abundant L-malic acid.[4][5] This pathway is effective because the stereocenter of the starting material directly translates to the stereocenter in the final product.
The overall transformation involves two key stages:
-
Diesterification: D-malic acid is first converted to its dimethyl ester to protect the carboxylic acid groups and render the molecule suitable for reduction.
-
Selective Reduction and Lactonization: The dimethyl ester is then selectively reduced. The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride would reduce both the esters and the resulting carboxylic acid to diols. Instead, a milder reagent system, such as sodium borohydride in the presence of a Lewis acid (e.g., lithium chloride), is employed to selectively reduce one ester group. The resulting hydroxy-ester intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to yield the desired (R)-3-hydroxy-γ-butyrolactone.[4][6]
Caption: Chemical synthesis pathway from D-malic acid.
This protocol is adapted from established procedures for malic acid reduction.[4][6]
-
Esterification: a. Suspend D-malic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of malic acid). b. Add 1% hydrogen chloride (catalytic) and reflux the mixture for 3 hours to form dimethyl D-malate. c. Concentrate the solution under reduced pressure to obtain a syrup.
-
Reduction and Cyclization: a. Dissolve the crude dimethyl D-malate syrup in anhydrous tetrahydrofuran (THF) (approx. 4 mL per gram of starting malic acid). b. Add anhydrous lithium chloride (2.0 eq) followed by sodium borohydride (1.1-1.3 eq). c. Stir the mixture at room temperature for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture and concentrate the filtrate to dryness. e. Treat the residue with methanol containing hydrochloric acid and concentrate again to dryness. Repeat this process to remove borate esters.
-
Workup and Purification: a. Partition the final syrup between ethyl acetate and water. b. Recover the ethyl acetate layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (R)-3-hydroxybutyrolactone. c. The product can be further purified by vacuum distillation or column chromatography if necessary.
Biocatalytic Approaches
While chemical synthesis is robust, biocatalysis offers a "greener" alternative, often operating under milder conditions with exceptional stereoselectivity. One innovative approach involves a biocatalytic cascade combining a halohydrin dehalogenase and a nitrilase to convert a prochiral precursor into enantiopure (R)- or (S)-3HBL with high yields.[7] Another strategy uses engineered E. coli to convert sugars like D-xylose into (S)-3HγBL, achieving high enantiomeric excess (>99%).[8] Although this specific example yields the (S)-enantiomer, similar metabolic engineering principles could be applied to produce the (R)-isomer from different starting sugars like L-arabinose.[9]
| Synthesis Method | Starting Material | Key Catalyst/Enzyme | Typical Yield | Enantiomeric Excess (ee) | Reference(s) |
| Chemical Reduction | D-Malic Acid | NaBH₄ / LiCl | ~75-90% | >99% (precursor-dependent) | [4][6] |
| Biocatalytic Cascade | 1,3-dichloropropanol | Halohydrin dehalogenase, Nitrilase | Good | High | [7] |
| Chemoenzymatic | D-Malic Acid | Chemical reduction + Lipase | ~75% (overall) | High | [4] |
Chemical Reactivity and Stability
The synthetic value of (R)-3-HGB is derived from the distinct reactivity of its two primary functional groups: the secondary alcohol and the γ-lactone. Understanding this reactivity allows for its strategic deployment in multi-step syntheses.
Reactions at the C3-Hydroxyl Group
The secondary alcohol is a versatile handle for introducing a wide range of functionalities.
-
Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 3-oxodihydrofuran-2-one (a β-keto lactone). This transformation is typically achieved using standard oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting β-keto lactone is a valuable intermediate for further C-C bond-forming reactions.
-
Esterification and Protection: The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids under standard conditions. This reaction is also fundamental to its use in protecting group strategies. Common protecting groups for alcohols, such as silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), or acetals (e.g., THP), can be installed to mask the hydroxyl group's reactivity while other transformations are performed elsewhere in the molecule.[2]
-
Stereochemical Inversion via the Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[7][10] Treating (R)-3-HGB with triphenylphosphine (PPh₃), an azodicarboxylate (like DEAD or DIAD), and an acidic pronucleophile (e.g., p-nitrobenzoic acid) results in an Sₙ2 attack by the carboxylate.[10][11] This proceeds with complete inversion of configuration, forming the (S)-ester. Subsequent hydrolysis of the ester yields (S)-3-hydroxydihydrofuran-2(3H)-one. This ability to controllably switch between enantiomers from a single starting material is a testament to its versatility.
Caption: Stereochemical inversion using the Mitsunobu reaction.
Reactions of the γ-Lactone Ring
The lactone is an ester and exhibits characteristic electrophilicity at the carbonyl carbon.
-
Hydrolysis: The lactone ring is stable under neutral and mildly acidic conditions but is susceptible to hydrolysis under basic conditions (saponification).[12] Treatment with a base like sodium hydroxide will irreversibly open the ring to form the sodium salt of (R)-3,4-dihydroxybutanoate. Acidification of this salt will re-form the lactone, demonstrating the equilibrium nature of the ring-chain tautomerism under acidic conditions.
-
Aminolysis/Amidation: The lactone can be opened by amines to form the corresponding γ-hydroxy amides. This reaction is often used to convert the lactone scaffold into linear structures with new functionalities. For example, aminolysis of (R)-3-HGB can produce chiral (R)-2,4-dihydroxybutyramide derivatives, which are themselves versatile synthons.[11][13]
Applications in Drug Development
(R)-3-Hydroxydihydrofuran-2(3H)-one is not typically used for its own biological activity but rather as an indispensable chiral precursor for a range of pharmaceuticals. Its structure is embedded within or used to construct the core of several blockbuster drugs.
-
L-Carnitine Synthesis: (R)-3-HGB is a key intermediate in the synthesis of L-carnitine, a vital nutritional supplement involved in fatty acid metabolism.[14] The synthesis involves activating the hydroxyl group, followed by ring-opening and reaction with trimethylamine.
-
Statin Side Chains: The chiral side chain of several statin drugs, which are used to lower cholesterol, is derived from chiral synthons like 3-hydroxy-γ-butyrolactones.[15][16]
-
HIV Protease Inhibitors: The structural framework of certain HIV protease inhibitors incorporates chiral hydroxy lactone motifs, making (R)-3-HGB a valuable starting material for their synthesis.[5]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum provides key structural information. The spectrum for the racemic compound typically shows multiplets for the diastereotopic protons of the CH₂ group adjacent to the ring oxygen (C4-H), a multiplet for the CH₂ group alpha to the carbonyl (C2-H), and a multiplet for the proton on the stereocenter (C3-H). The hydroxyl proton will appear as a broad singlet, the position of which is solvent and concentration-dependent.
-
¹³C NMR: The carbon spectrum will show distinct signals for the four carbon atoms: the carbonyl carbon (~175-180 ppm), the carbon bearing the hydroxyl group (~65-70 ppm), and the two methylene carbons in the ring.[3][17]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong, prominent absorptions:
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of the parent γ-butyrolactone shows characteristic fragment ions.[20] For 3-hydroxy-γ-butyrolactone, fragmentation would likely involve loss of water, loss of CO, and other cleavages of the lactone ring. The protonated molecule [M+H]⁺ at m/z 103 would be expected under soft ionization techniques like electrospray ionization (ESI).
-
Chiral Chromatography: To determine the enantiomeric excess (ee), chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential. The compound is either analyzed directly on a chiral stationary phase or derivatized with a chiral reagent before analysis on a standard column.
Safety and Handling
(R)-3-Hydroxydihydrofuran-2(3H)-one is a laboratory chemical and should be handled with appropriate care. It is generally classified as an irritant.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition or unwanted reactions.
It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
(R)-3-Hydroxydihydrofuran-2(3H)-one stands as a premier example of a high-impact chiral building block. Its value is not derived from its own bioactivity, but from the stereochemical information and synthetic potential locked within its structure. The well-defined pathways for its synthesis, coupled with the predictable and versatile reactivity of its hydroxyl and lactone functionalities, provide chemists with a reliable and powerful tool for the construction of complex, life-saving medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic importance of synthons like (R)-3-HGB will only intensify, driving further innovation in both its synthesis and application.
References
-
Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry (RSC Publishing). Available at: [Link]
-
Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones | Request PDF. ResearchGate. Available at: [Link]
-
A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. Available at: [Link]
-
3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9. Chemsrc. Available at: [Link]
- USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones. Google Patents.
-
Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. PubMed. Available at: [Link]
- US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Google Patents.
-
Determination of gamma-butyrolactone (GBL). Sport und Buch Strauß - Köln. Available at: [Link]
-
Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) (Chapter 3). Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances. Available at: [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
-
γ-Butyrolactone. Wikipedia. Available at: [Link]
- CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. Google Patents.
-
(R)-3-Hydroxy-gamma-butyrolactone | CAS#:58081-05-3. Chemsrc. Available at: [Link]
-
Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. Available at: [Link]
-
Fourier transform infrared spectrum of a typical aqueous-based... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli | Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]
-
3-Hydroxybutyrolactone, (3R)- | C4H6O3 | CID 7060520. PubChem - NIH. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Hendrickson reagent and the Mitsunobu reaction – a mechanistic study. RSC Publishing. Available at: [Link]
-
Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. PubMed. Available at: [Link]
- US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Google Patents.
-
Butyrolactone. NIST WebBook. Available at: [Link]
-
Gamma-Butyrolactone | C4H6O2 | CID 7302. PubChem. Available at: [Link]
-
The chemical structure of GBL (a) and GHB (b). The 13C-NMR spectrum of... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
gamma-butyrolactone. SWGDRUG.org. Available at: [Link]
Sources
- 1. GHB | Better Health Channel [betterhealth.vic.gov.au]
- 2. (R)-(+)-3-Hydroxybutyrolactone | 58081-05-3 [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. 3-Hydroxybutyrolactone, (3S)- | C4H6O3 | CID 7269389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 13. hmdb.ca [hmdb.ca]
- 14. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 19. swgdrug.org [swgdrug.org]
- 20. encyclopedia.pub [encyclopedia.pub]
